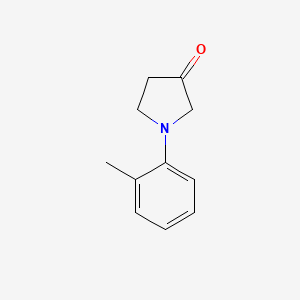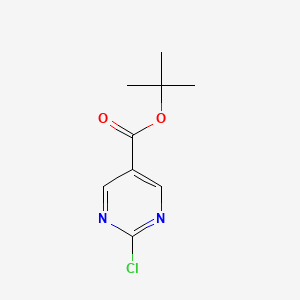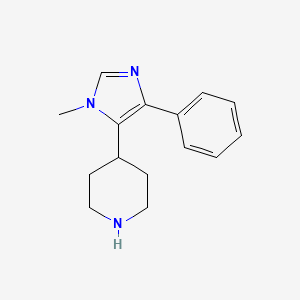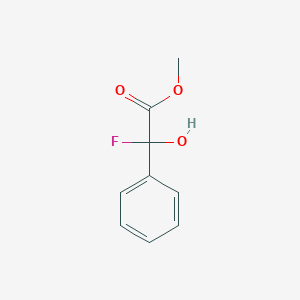![molecular formula C12H15ClO B11817973 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone is an organic compound with a complex structure that includes a phenyl ring substituted with a butan-2-yl group and a chloro-ethanone moiety
準備方法
The synthesis of 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-[(2R)-butan-2-yl]phenyl magnesium bromide with chloroacetyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production process.
化学反応の分析
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the chloro-ethanone moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with various biomolecules. It may serve as a tool for investigating the mechanisms of action of related compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone can be compared with other similar compounds such as 1-[4-[(2R)-butan-2-yl]phenyl]-2-bromo-ethanone and 1-[4-[(2R)-butan-2-yl]phenyl]-2-iodo-ethanone These compounds share a similar core structure but differ in the halogen substituent The differences in the halogen atoms can lead to variations in their chemical reactivity, physical properties, and biological activities
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, investigating biological mechanisms, and developing potential therapeutic agents. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
特性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloroethanone |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3/t9-/m1/s1 |
InChIキー |
GBKATGIDLDKFDX-SECBINFHSA-N |
異性体SMILES |
CC[C@@H](C)C1=CC=C(C=C1)C(=O)CCl |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B11817903.png)












